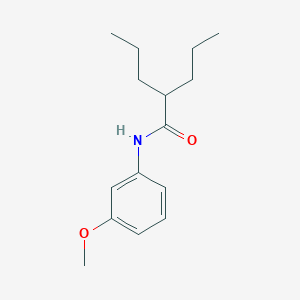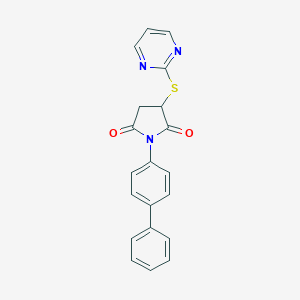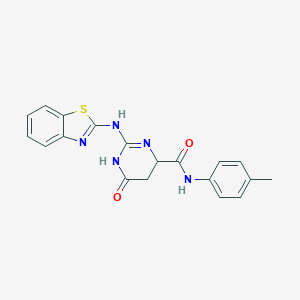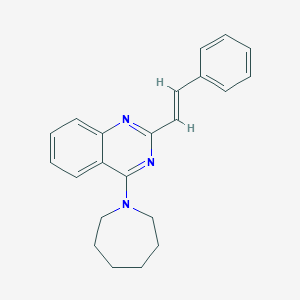
N-(3-methoxyphenyl)-2-propylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-2-propylpentanamide, also known as N-methyl-2-pentyl-3-(2-methoxyphenyl) propanamide or MPMP, is a synthetic compound that belongs to the class of drugs known as synthetic cannabinoids. MPMP is known to have psychoactive effects and is used for research purposes in the field of neuroscience.
Mechanism of Action
MPMP acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules that regulate a wide range of physiological processes including pain, mood, appetite, and memory. MPMP binds to the cannabinoid receptors in the brain and mimics the effects of natural cannabinoids, leading to altered neuronal activity and changes in behavior.
Biochemical and Physiological Effects:
MPMP has been shown to have a range of biochemical and physiological effects. It has been found to increase dopamine release in the brain, which is associated with feelings of pleasure and reward. It also increases the levels of the stress hormone cortisol, which can have negative effects on the body over time. MPMP has also been shown to affect the expression of genes involved in inflammation and oxidative stress, which may have implications for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using MPMP in lab experiments is that it is a well-characterized compound with known pharmacological properties. This allows researchers to study the effects of synthetic cannabinoids in a controlled setting and to compare the results with those obtained from natural cannabinoids. However, one limitation of using MPMP is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids on the body.
Future Directions
There are several future directions for research on MPMP and synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with improved therapeutic potential. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and nervous system, as well as their potential for addiction and abuse. Additionally, research is needed to better understand the mechanisms of action of synthetic cannabinoids and their potential for treating various neurological disorders.
Synthesis Methods
The synthesis of MPMP involves the condensation of 3-methoxybenzoyl chloride with 2-propylpentanamine in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified using column chromatography to obtain pure MPMP.
Scientific Research Applications
MPMP is used in scientific research to study the effects of synthetic cannabinoids on the brain and nervous system. It is used as a tool to investigate the mechanisms of action of cannabinoids and their potential therapeutic applications in treating various neurological disorders.
properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C15H23NO2/c1-4-7-12(8-5-2)15(17)16-13-9-6-10-14(11-13)18-3/h6,9-12H,4-5,7-8H2,1-3H3,(H,16,17) |
InChI Key |
GDWMWSBXXAWHTH-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC(=CC=C1)OC |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B290250.png)
![ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290251.png)
![N-[anilino-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-3-methylbenzamide](/img/structure/B290254.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B290255.png)
![1-{4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2,2-dimethylquinolin-1(2H)-yl}ethanone](/img/structure/B290256.png)
![1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B290257.png)

![5-Butyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B290260.png)


![3-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B290277.png)

![4-[3,5,6-Trifluoro-4-(4-nitrophenoxy)pyridin-2-yl]morpholine](/img/structure/B290279.png)
![Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B290280.png)